molecular formula C16H15N5OS B11963989 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide

2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide

Cat. No.: B11963989
M. Wt: 325.4 g/mol
InChI Key: YGWDYBHTEMNEJH-UHFFFAOYSA-N
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Description

2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide is a chemical compound with the molecular formula C16H15N5OS and a molecular weight of 325.395 g/mol . This compound is known for its unique structure, which includes a tetrazole ring and a thioether linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide typically involves the reaction of 3-methylphenyl isothiocyanate with sodium azide to form the tetrazole ring. This intermediate is then reacted with N-phenylacetamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can disrupt the nitrogen cycle in microorganisms, leading to their death or reduced activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide is unique due to its specific substitution pattern on the tetrazole ring, which can influence its reactivity and interaction with biological targets. The presence of the 3-methylphenyl group can enhance its binding affinity and specificity compared to other similar compounds .

Properties

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C16H15N5OS/c1-12-6-5-9-14(10-12)21-16(18-19-20-21)23-11-15(22)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22)

InChI Key

YGWDYBHTEMNEJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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